5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide
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Overview
Description
5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide is a chemical compound characterized by its unique structure, which includes a dichloro-nicotinamide core and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide typically involves the reaction of nicotinamide with 2,2,2-trifluoroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can result in the replacement of the trifluoroethyl group with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may be used as a probe to investigate biological processes or as a starting material for the synthesis of biologically active compounds.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the development of new pharmaceuticals. Its potential therapeutic applications are being explored in various disease models.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
2,5-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
5,6-Dichloro-2-(2,2,2-trifluoroethyl)-1H-benzimidazole
Uniqueness: 5,6-Dichloro-N-(2,2,2-trifluoroethyl)nicotinamide is unique due to its specific structural features, which include the presence of both chlorine and trifluoroethyl groups. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5,6-dichloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3N2O/c9-5-1-4(2-14-6(5)10)7(16)15-3-8(11,12)13/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPYLSXKIJFVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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